- Synthesis and properties of aryl polyfluoromethyl ethers and thio ethersAnnales de Chimie (Paris, 1984, 9(6), 729-41,
Cas no 95-50-1 (o-Dichlorobenzene)
Systematic nomenclature writing1,2-Dichlorobenzene,Also referred to aso-DCB.inhalation1,2-After Dichlorobenzene,Respiratory tract irritation\headache\dizziness\anxious\Anesthetic action,So that the consciousness is not clear.Liquid and high concentration vapor are irritating to eyes.It can be absorbed through the skin and cause poisoning,Performance similar to inhalation.Gastrointestinal reaction caused by oral administration.Skin contact can cause erythema\edema.Flammability,Toxicnature,Irritant.
2017year10month27day,The list of carcinogens published by the international agency for research on cancer of the World Health Organization is preliminarily sorted out for reference,O-dichlorobenzene in3In the list of carcinogens.
2017year10month27day,The list of carcinogens published by the international agency for research on cancer of the World Health Organization is preliminarily sorted out for reference,O-dichlorobenzene in3In the list of carcinogens.
o-Dichlorobenzene structure
o-Dichlorobenzene
o-Dichlorobenzene Properties
Names and Identifiers
-
- 1,2-Dichlorobenzene
- o,p-Dichlorobenzene mixture
- o-Dichlorobenzol
- Dichlorobenzene, 1,2-? Dichlorobenzol
- Dichloricide
- dilantin db
- dilatin db
- dizene
- chloroben
- chloroden
- cloroben
- DCB
- dowtherm e
- ODB
- ODCB
- special termite fluid
- termitkil
- 1,2-Dichlorobenzene solution
- o-Dichlorobenzene
- O-DICHLOROBENZENE, CP
- 1,2-dichloro-benzene
- 2-dichlorobenzene
- o--dichlorobenzene
- ortho-dichlorobenzene
- o-DCB
- 1,2-Dichlorobenzene (ACI)
- Benzene, o-dichloro- (8CI)
- NSC 60644
- 1,2-Dichlorobenzene 98%, SuperDry, Water≤50 ppm (by K.F.)
- 1,2-Dichlorobenzene 98%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- +Expand
-
- MFCD00000535
- RFFLAFLAYFXFSW-UHFFFAOYSA-N
- 1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H
- ClC1C(Cl)=CC=CC=1
- 606078
Computed Properties
- 145.96900
- 0
- 0
- 0
- 145.969
- 8
- 62.9
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0A^2
Experimental Properties
- 2.99340
- 0.00000
- 3056
- n20/D 1.551(lit.)
- 0.13 g/L (20 ºC)
- 178-180 °C(lit.)
- −18-−17 °C (lit.)
- 1.2 mmHg ( 20 °C)
1.6 mmHg ( 35 °C) - Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
- 0.13g/l
- 1% in acetone-d6 (99.9 atom % D)
- Colorless volatile liquid with aromatic fragrance. [1]
- Stable, but possibly light sensitive. Combustible. Incompatible with oxidizing agents, aluminium, aluminium alloys. Attacks some rubbers and plastics.
- Insoluble in water, soluble in ethanol, ether, benzene and other most organic solvents. [15]
- Sensitive to light
- 1.306 g/mL at 25 °C(lit.)
- 9.06 eV
o-Dichlorobenzene Security Information
- GHS07 GHS09
- CZ4500000
- 2
- 6.1
- S9-S16-S26-S60-S61-S23-S45-S36/37
- III
- R22; R36/37/38; R50/53
- Xn N
- UN 1993 3/PG 2
- H302,H315,H319,H335,H410
- P261,P273,P305+P351+P338,P501
- dangerous
- 2-8°C
- III
- 20/22-36/37/38-43-50/53
- Warning
- Yes
- 2.2-12%(V)
- 6.1
o-Dichlorobenzene Customs Data
- 29036100
-
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
o-Dichlorobenzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Chlorine
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ; 2.5 h, rt → 230 °C
Reference
- Recycling of sodium 3,4-dichlorobenzenesulfonate, China, , ,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline Solvents: Tetrahydrofuran ; rt; 24 h, 70 °C
Reference
- Transition-metal-free dehalogenation of aryl halides promoted by phenanthroline/potassium tert-butoxideTetrahedron, 2017, 73(7), 931-937,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium formate Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Isopropanol , p-Xylene
Reference
- Dehalogenation of polychloroarenes with sodium formate in propan-2-ol catalyzed by RhCl(PPh3)3New Journal of Chemistry, 2001, 25(6), 775-776,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium carbonate , Cupric chloride , Oxygen , Silver oxide (Ag2O) Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ; 18 - 36 h, 0.5 MPa, 140 °C
Reference
- Dehydroxyalkylative halogenation of C(aryl)-C bonds of aryl alcoholsChemical Communications (Cambridge, 2020, 56(52), 7120-7123,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Cuprous chloride Solvents: Acetonitrile ; 2 h, 80 °C
Reference
- Halogen exchange via a halogenation of diaryliodonium salts with cuprous halideLetters in Organic Chemistry, 2013, 10(8), 541-548,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium chloride Catalysts: Benzyltriethylammonium chloride , N,N,N′,N′-Tetramethylethylenediamine , Cupric chloride , Cuprous chloride Solvents: Acetonitrile ; 30 min
1.2 Solvents: Acetonitrile ; 20 °C; 1 h, 20 °C
1.2 Solvents: Acetonitrile ; 20 °C; 1 h, 20 °C
Reference
- Cu(I)/Cu(II)/TMEDA, new effective available catalyst of Sandmeyer reactionRussian Journal of Organic Chemistry, 2012, 48(8), 1055-1058,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ; 10 h, rt
Reference
- Iron(III)-mediated photocatalytic selective substitution of aryl bromine by chlorine with high chloride utilization efficiencyChemical Communications (Cambridge, 2014, 50(18), 2344-2346,
o-Dichlorobenzene Raw materials
- 1-(2-Chlorophenyl)ethanol
- (2-Chlorophenyl)(2,4,6-trimethylphenyl)iodonium
- Borate(1-),tetrafluoro-
- Benzenediazonium,2-chloro-
- 2-Chlorothioanisole
- 1,2-Dichloro-4-iodobenzene
- 2-Chlorobenzenesulfonyl chloride
- Benzenesulfonic acid,3,4-dichloro-, sodium salt (1:1)
- 1-Bromo-2-chlorobenzene
- 2-Bromobenzoic acid
o-Dichlorobenzene Related Literature
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Claudia E. Tait,Anna Reckwitz,Malavika Arvind,Dieter Neher,Robert Bittl,Jan Behrends Phys. Chem. Chem. Phys. 2021 23 13827
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Giulia Lavarda,Jorge Labella,M. Victoria Martínez-Díaz,M. Salomé Rodríguez-Morgade,Atsuhiro Osuka,Tomás Torres Chem. Soc. Rev. 2022 51 9482
-
Victor A. Brotsman,Alexey V. Rybalchenko,Dmitry N. Zubov,Dmitry Yu. Paraschuk,Alexey A. Goryunkov J. Mater. Chem. C 2019 7 3278
-
J.-M. Guenet,B. Demé,O. Gavat,E. Moulin,N. Giuseppone Soft Matter 2022 18 2851
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Ashenafi Zeleke Melaku,Wei-Tsung Chuang,Yeong-Tarng Shieh,Chih-Wei Chiu,Duu-Jong Lee,Juin-Yih Lai,Chih-Chia Cheng Mater. Chem. Front. 2021 5 6998
-
Nico R. Verhart,Pedro Navarro,Sanli Faez,Michel Orrit Phys. Chem. Chem. Phys. 2016 18 17655
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7. Selection and characterisation of weakly coordinating solvents for semiconductor electrodepositionAlexander W. Black,Philip N. Bartlett Phys. Chem. Chem. Phys. 2022 24 8093
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Rickard Hansson,Leif K. E. Ericsson,Natalie P. Holmes,Jakub Rysz,Andreas Opitz,Mariano Campoy-Quiles,Ergang Wang,Matthew G. Barr,A. L. David Kilcoyne,Xiaojing Zhou,Paul Dastoor,Ellen Moons J. Mater. Chem. A 2015 3 6970
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Yao Xiao,Collin Dominique,Gavat Odile,Carvalho Alain,Moulin Emilie,Giuseppone Nicolas,Guenet Jean-Michel Soft Matter 2022 18 5575
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Christophe Renault,Cecilia Laborde,Andrea Cossettini,Luca Selmi,Frans Widdershoven,Serge G. Lemay Faraday Discuss. 2022 233 175
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